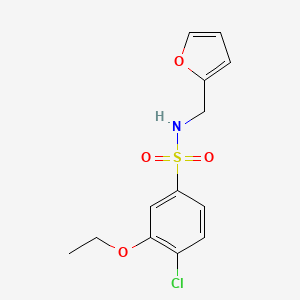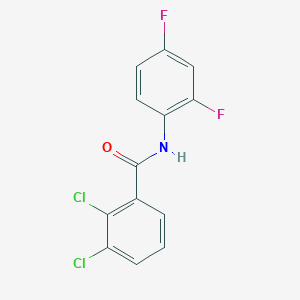
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in various immune responses. Inhibiting JAK3 can modulate immune responses and potentially treat autoimmune diseases.
Mecanismo De Acción
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing phosphorylation of downstream signaling molecules. This leads to reduced activation of immune cells and cytokine production, resulting in reduced inflammation and tissue damage. The specificity of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide for JAK3 over other JAK family members is due to the unique structure of the JAK3 kinase domain.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-alpha. This leads to reduced inflammation and tissue damage in autoimmune diseases. The compound has also been shown to reduce the number of activated T cells and B cells in the blood, indicating a broad immunosuppressive effect. However, the effects of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide on the immune system are not fully understood, and further research is needed to elucidate its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune responses. The compound has been used in various in vitro and in vivo experiments to investigate the effects of JAK3 inhibition on immune cells and cytokine production. However, the broad immunosuppressive effects of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can also limit its usefulness in certain experiments, as it may mask the effects of other immune modulators or affect non-immune cells.
Direcciones Futuras
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promise as a therapeutic agent for autoimmune diseases, but further research is needed to fully understand its mechanisms of action and potential side effects. Future studies could investigate the effects of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide on specific immune cell populations, as well as its long-term effects on immune function and overall health. Additionally, the development of more selective JAK3 inhibitors could provide new insights into the role of JAK3 in immune responses and potentially lead to more effective treatments for autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, starting with the reaction of 3-cyanophenylboronic acid with 4-bromo-2-nitrobenzenesulfonamide to form an intermediate compound. This intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide in the presence of a palladium catalyst to form the final product. The synthesis method has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit JAK3-mediated signaling pathways and modulate immune responses, leading to reduced inflammation and tissue damage. Clinical trials have demonstrated the efficacy of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in improving symptoms and reducing disease activity in patients with rheumatoid arthritis and other autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-12-13-3-1-4-14(11-13)19-24(22,23)16-8-6-15(7-9-16)20-10-2-5-17(20)21/h1,3-4,6-9,11,19H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDILBBINQNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)

![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)
![methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5768924.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)

![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)
methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)
